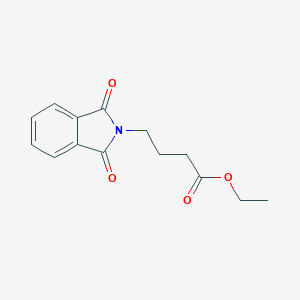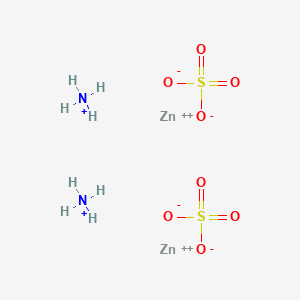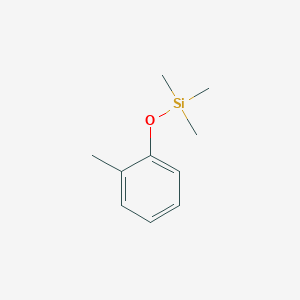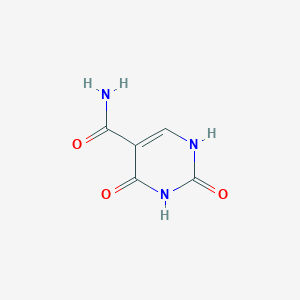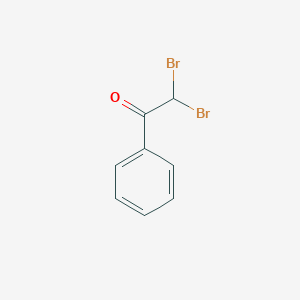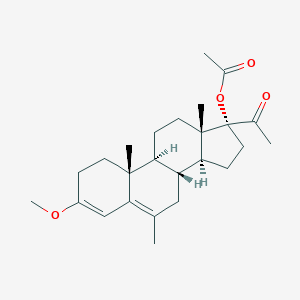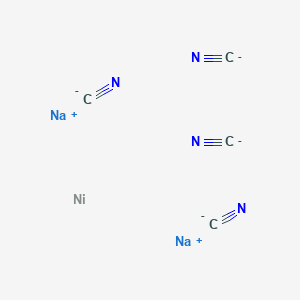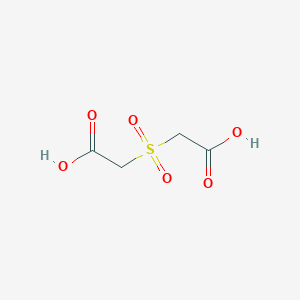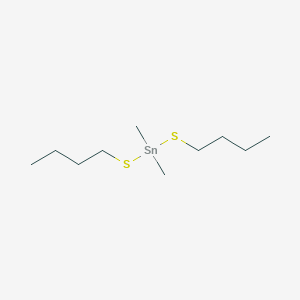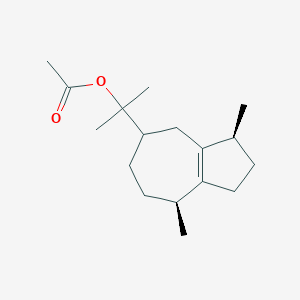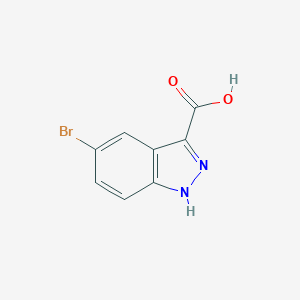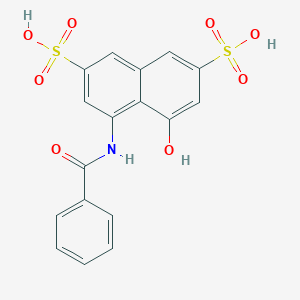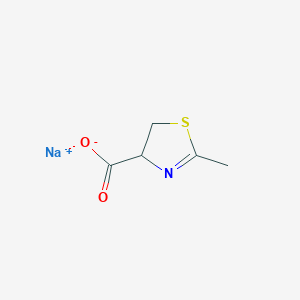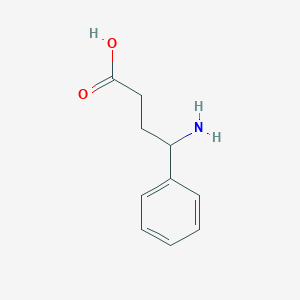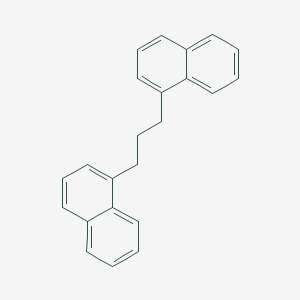
Naphthalene, 1,1'-(1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 1,3-bis(1-naphthyl)propane, is a polycyclic aromatic hydrocarbon that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,1'-(1,3-propanediyl)bis- has been used in various scientific research applications. One of its most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been used in the synthesis of organic semiconductors and as a dopant in organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of naphthalene, 1,1'-(1,3-propanediyl)bis- is not well understood. However, it is believed to interact with the pi-electron systems of organic molecules, leading to changes in their electronic and optical properties. This interaction is thought to be responsible for its potential applications in organic electronics.
Biochemische Und Physiologische Effekte
Naphthalene, 1,1'-(1,3-propanediyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and potentially carcinogenic. Therefore, it should be handled with care in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory experiments is its potential applications in organic electronics. It is also relatively easy to synthesize and manipulate in the laboratory. However, its potential toxicity and carcinogenicity should be taken into consideration when handling this compound.
Zukünftige Richtungen
There are several future directions for research on naphthalene, 1,1'-(1,3-propanediyl)bis-. One direction is to further explore its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to investigate its potential applications in the field of organic spintronics, where it could be used as a spin transport material. Additionally, more studies are needed to understand its mechanism of action and potential toxicity.
Conclusion
In conclusion, naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Naphthalene, 1,1'-(1,3-propanediyl)bis- can be synthesized using various methods. One of the most common methods is through the Friedel-Crafts reaction, which involves the reaction of naphthalene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Eigenschaften
CAS-Nummer |
14564-86-4 |
|---|---|
Produktname |
Naphthalene, 1,1'-(1,3-propanediyl)bis- |
Molekularformel |
C23H20 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-(3-naphthalen-1-ylpropyl)naphthalene |
InChI |
InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2 |
InChI-Schlüssel |
ZOZXMYSUFOYSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



